REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[I:9](O)(=O)(=O)=O.S(=O)(=O)(O)O.II>C(O)(=O)C.O>[I:9][C:3]1[CH:4]=[CH:5][C:6]([NH2:8])=[N:7][C:2]=1[CH3:1]
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)N
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Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
167 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Resulting
|
Type
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CUSTOM
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Details
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reaction mixture
|
Type
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CUSTOM
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Details
|
After complete consumption of starting material, reaction mixture
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Type
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TEMPERATURE
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Details
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was cooled
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Type
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ADDITION
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Details
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poured into sodium thiosulfate solution (200 mL), reddish oil
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Type
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CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was decanted from reddish oil, and filtrate
|
Type
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CUSTOM
|
Details
|
yellow colored solid was formed
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Type
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CUSTOM
|
Details
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Resulting solid
|
Type
|
EXTRACTION
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Details
|
was extracted with diethyl ether (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
|
Type
|
CONCENTRATION
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Details
|
Organic layer was concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
to afford brown semi solid (60 g, crude)
|
Type
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CUSTOM
|
Details
|
Crude was purified by column chromatography
|
Type
|
WASH
|
Details
|
Desired compound was eluted at 15% EtOAc in hexane
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Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC(=NC1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 384.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |